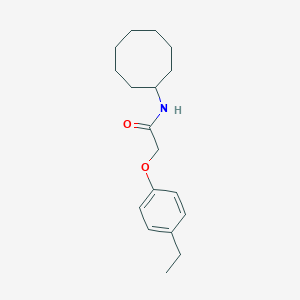![molecular formula C27H26BrClN4O5 B297498 2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B297498.png)
2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide is a chemical compound that has been researched extensively in the scientific community. This compound has shown promising results in various scientific research applications, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is a key pathway involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are key players in the inflammatory response. This compound has also been shown to reduce the expression of various genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide in lab experiments is its high purity and high yield. Additionally, this compound has been extensively studied for its anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Further research is needed to fully understand the properties of this compound.
Direcciones Futuras
There are several future directions for the research on 2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide. One direction is to further study the pharmacokinetics and pharmacodynamics of this compound to fully understand its properties. Another direction is to study the potential use of this compound in combination with other anti-cancer and anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Overall, the research on this compound has shown promising results and further research is needed to fully understand its potential in various scientific research applications.
Métodos De Síntesis
The synthesis method of 2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide involves the reaction of 3-bromo-4-(2-(3,5-dimethylanilino)-2-oxoethoxy)-5-ethoxybenzaldehyde with hydrazine hydrate in the presence of a catalytic amount of glacial acetic acid. The resulting product is then reacted with 2-chloro-N-(2-chlorophenyl)acetamide to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide has shown promising results in various scientific research applications. This compound has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key player in the inflammatory response.
Propiedades
Nombre del producto |
2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C27H26BrClN4O5 |
Peso molecular |
601.9 g/mol |
Nombre IUPAC |
N//'-[(E)-[3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxyphenyl]methylideneamino]-N-(2-chlorophenyl)oxamide |
InChI |
InChI=1S/C27H26BrClN4O5/c1-4-37-23-13-18(14-30-33-27(36)26(35)32-22-8-6-5-7-21(22)29)12-20(28)25(23)38-15-24(34)31-19-10-16(2)9-17(3)11-19/h5-14H,4,15H2,1-3H3,(H,31,34)(H,32,35)(H,33,36)/b30-14+ |
Clave InChI |
HGNLNMFLYRPSHC-AMVVHIIESA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl)Br)OCC(=O)NC3=CC(=CC(=C3)C)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)Br)OCC(=O)NC3=CC(=CC(=C3)C)C |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)Br)OCC(=O)NC3=CC(=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)